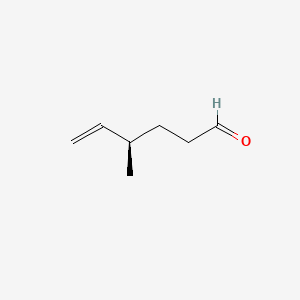
3-Hydroxytricosanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxytricosanoic acid is a long-chain fatty acid with a hydroxyl group at the third carbon position It is a derivative of tricosanoic acid, which is a saturated fatty acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxytricosanoic acid typically involves the hydroxylation of tricosanoic acid. This can be achieved through various methods, including chemical and enzymatic processes. One common chemical method involves the use of oxidizing agents such as potassium permanganate or osmium tetroxide to introduce the hydroxyl group at the desired position.
Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, such as the use of genetically engineered microorganisms. These microorganisms can be designed to produce the compound through fermentation processes, which are often more sustainable and cost-effective compared to traditional chemical synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Hydroxytricosanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form tricosanol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, osmium tetroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products:
Oxidation: Tricosanoic acid, tricosanone.
Reduction: Tricosanol.
Substitution: Various substituted tricosanoic acid derivatives.
Applications De Recherche Scientifique
3-Hydroxytricosanoic acid has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other complex molecules.
Biology: Studied for its role in cellular processes and as a component of lipid membranes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of 3-Hydroxytricosanoic acid involves its interaction with cellular membranes and enzymes. The hydroxyl group allows it to participate in hydrogen bonding and other interactions, which can affect the structure and function of biological membranes. Additionally, it may act as a substrate or inhibitor for specific enzymes, influencing various metabolic pathways.
Comparaison Avec Des Composés Similaires
2-Hydroxytricosanoic acid: Similar structure but with the hydroxyl group at the second carbon position.
Tricosanoic acid: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
Uniqueness: 3-Hydroxytricosanoic acid is unique due to the position of its hydroxyl group, which imparts distinct chemical and biological properties. This makes it more versatile in chemical synthesis and potentially more effective in biological applications compared to its analogs.
Propriétés
Numéro CAS |
122751-64-8 |
|---|---|
Formule moléculaire |
C23H46O3 |
Poids moléculaire |
370.6 g/mol |
Nom IUPAC |
3-hydroxytricosanoic acid |
InChI |
InChI=1S/C23H46O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22(24)21-23(25)26/h22,24H,2-21H2,1H3,(H,25,26) |
Clé InChI |
SSCLZKIBZYXVKW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCC(CC(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![2,10,12,13,14-pentazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3,5,7,11,14,16-heptaen-9-one](/img/structure/B12658516.png)
